Array ( [bid] => 4636274 ) Buy N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

Catalog No.
S4922742
CAS No.
M.F
C23H18N4O2
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinolin...

Product Name

N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

IUPAC Name

N-(4-acetamidophenyl)-2-pyridin-3-ylquinoline-4-carboxamide

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C23H18N4O2/c1-15(28)25-17-8-10-18(11-9-17)26-23(29)20-13-22(16-5-4-12-24-14-16)27-21-7-3-2-6-19(20)21/h2-14H,1H3,(H,25,28)(H,26,29)

InChI Key

BZVLODKKNOLZDE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

The exact mass of the compound N-[4-(acetylamino)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide is 382.14297583 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound featuring a complex molecular structure that integrates a quinoline core with an acetylamino group and a pyridinyl substituent. Its molecular formula is C18H16N3OC_{18}H_{16}N_{3}O and it has a molecular weight of approximately 293.34 g/mol. The compound's design suggests significant potential in medicinal chemistry, particularly for developing pharmaceuticals that target various biological pathways, including cancer therapy and other diseases.

Typical of amides and quinolines, including:

  • Hydrolysis: Breaking down to yield the corresponding carboxylic acid and amine.
  • Acylation: Further modification of the acetylamino group can occur, potentially enhancing its biological activity.
  • Substitution Reactions: The pyridinyl group can be substituted with various nucleophiles, leading to derivatives with altered properties.

These reactions allow for the exploration of structure-activity relationships, which is crucial in drug development.

Preliminary studies indicate that N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide exhibits promising biological activities. It has been investigated for:

  • Anticancer Properties: The compound may inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition: It may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.

The synthesis of N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Combining appropriate precursors such as 2-aminoquinoline and pyridine derivatives under acidic or basic conditions.
  • Acetylation: Introducing the acetylamino group through acetic anhydride or acetyl chloride reactions with the amino group.
  • Carboxamide Formation: Converting carboxylic acid derivatives into amides through reaction with amines.

These steps can be optimized for yield and purity using various techniques such as refluxing, microwave irradiation, or solvent-free conditions.

N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound in designing new drugs targeting cancer or inflammatory diseases.
  • Biochemical Research: To study enzyme interactions and metabolic pathways.
  • Material Science: Potentially used in creating novel materials due to its unique structural properties.

Interaction studies have focused on the binding affinity and mechanism of action of N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide with biological targets. Research indicates that it may interact with specific receptors or enzymes, potentially leading to:

  • Inhibition of Key Metabolic Pathways: This could be beneficial in treating diseases where these pathways are dysregulated.
  • Binding Studies: Techniques like surface plasmon resonance or fluorescence spectroscopy can elucidate binding kinetics and affinities.

Several compounds share structural similarities with N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
N-[4-(methylamino)phenyl]-2-(3-fluorophenyl)quinoline-4-carboxamideMethylamino instead of acetylamino; different fluorophenyl positionPotentially different biological activity due to methyl substitution
N-[3-(acetaminophenyl)]-2-(4-bromophenyl)quinoline-4-carboxamideBromine substitution instead of fluorineMay exhibit different pharmacokinetics due to bromination
2-(3-fluorophenyl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamideDimethylamino group instead of acetylaminoAltered solubility and bioactivity profile

These comparisons highlight the uniqueness of N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide, particularly regarding its specific functional groups and their implications for biological activity and therapeutic potential.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

382.14297583 g/mol

Monoisotopic Mass

382.14297583 g/mol

Heavy Atom Count

29

Dates

Last modified: 04-15-2024

Explore Compound Types